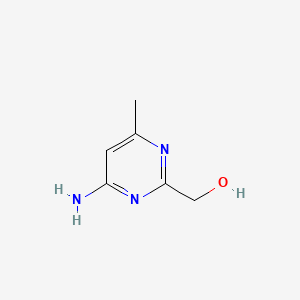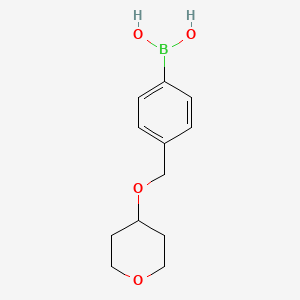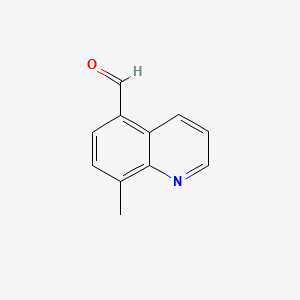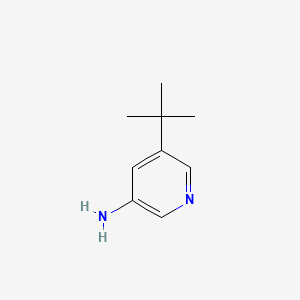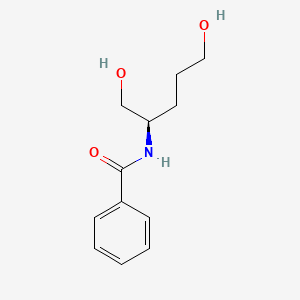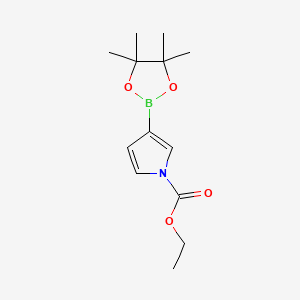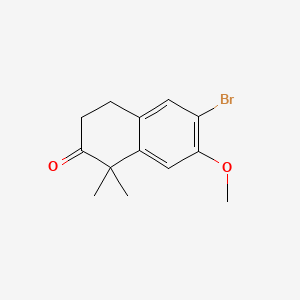
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
Descripción general
Descripción
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one) is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. It is a white, crystalline solid that is soluble in organic solvents. It is a member of the class of compounds known as naphthalenes and has a molecular weight of 206.21 g/mol.
Mecanismo De Acción
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been shown to interact with proteins and enzymes in a variety of ways. For example, it has been shown to bind to proteins and enzymes, to inhibit the activity of enzymes, and to modify the structure of proteins and enzymes. Furthermore, it has been shown to interact with DNA and RNA, to inhibit the transcription of genes, and to alter the expression of genes.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been shown to affect the activity of enzymes, to modify the structure of proteins and enzymes, and to interact with DNA and RNA. Furthermore, it has been shown to modulate the expression of genes and to affect the metabolism of cells. In addition, it has been shown to affect the growth and development of cells and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in a variety of ways. It is also relatively inexpensive and can be obtained from a variety of sources. Furthermore, it has been extensively studied and its mechanism of action is well-understood. However, it is a relatively new compound and there is still much to be learned about its effects on cells and organisms.
Direcciones Futuras
There are many potential future directions for research on 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one. These include further study of its biochemical and physiological effects, its effects on the expression of genes, its effects on the metabolism of cells, its effects on the growth and development of cells, and its effects on the immune response. In addition, further research could be conducted on its potential applications in the pharmaceutical and biotechnology fields. Lastly, further study could be conducted on its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been used as a model compound for the study of the binding of small molecules to proteins, as well as for the study of the structure and function of enzymes. It has also been used to study the effects of small molecules on the activity of enzymes and to study the structure-activity relationships of enzymes.
Propiedades
IUPAC Name |
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-13(2)9-7-11(16-3)10(14)6-8(9)4-5-12(13)15/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSBQVQSCOMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC(=C(C=C21)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712316 | |
| Record name | 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
CAS RN |
1256578-99-0 | |
| Record name | 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)
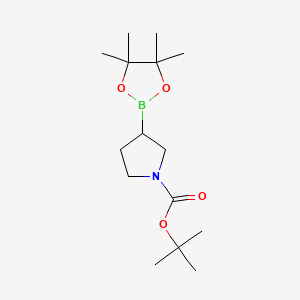
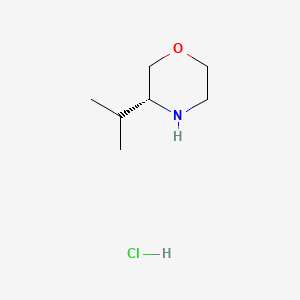
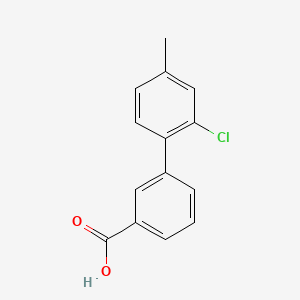
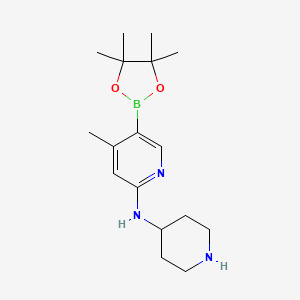
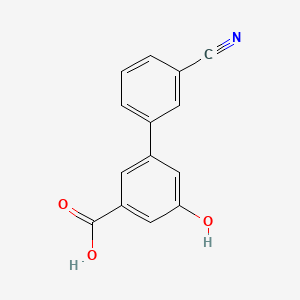
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
